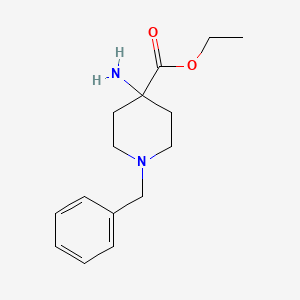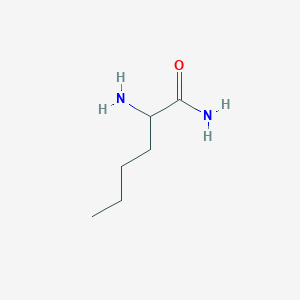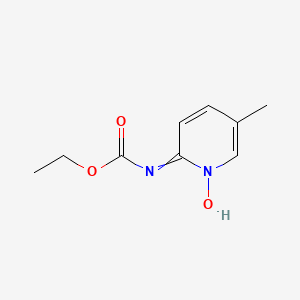
4-(3-Methylphenyl)-1,3-thiazole
Descripción general
Descripción
4-(3-Methylphenyl)-1,3-thiazole is a chemical compound that belongs to the thiazole family. It is a heterocyclic organic compound that contains sulfur and nitrogen atoms in its structure. This compound has gained significant attention in scientific research due to its potential applications in various fields, such as medicinal chemistry, material science, and agriculture.
Aplicaciones Científicas De Investigación
Central Nervous System Penetrability
4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole (a derivative of 4-(3-Methylphenyl)-1,3-thiazole) has been identified as a highly potent selective serotonin-3 receptor antagonist. It has demonstrated effective penetration of the blood-brain barrier in in vivo studies with rats, making it a useful tool for both in vitro and in vivo studies related to central nervous system applications (Rosen et al., 1990).
Antimicrobial Activity
Several derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. For instance, compounds synthesized from 2-amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1, 3-thiazole exhibited antibacterial activity against Escherichia coli and Staphylococcus aureus, and antifungal activity against Aspergillus niger and Apergillus oryzae (Prajapati & Modi, 2011). Another study synthesized N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine and reported its in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum (Uwabagira et al., 2018).
Hydrogen-Bonding Networks
Research on the hydrogen-bonding networks of 2-amino-4-phenyl-1,3-thiazole derivatives, including 2-amino-4-(3-methylphenyl)-1,3-thiazole, has explored the solid-state packing arrays of these compounds. This study has implications for understanding the molecular interactions and stability of these compounds, which can be crucial for their potential applications in pharmaceuticals and materials science (Lynch et al., 2002).
Antimicrobial and Antifungal Properties
Aminophosphinic acids containing 1,3-thiazole structures have been synthesized and characterized. These compounds, including variations with the this compound motif, were tested for their antimicrobial properties against various bacterial and fungal strains, demonstrating significant activity in some cases. This highlights their potential use in developing new antimicrobial agents (Koparir et al., 2011).
Cardioprotective Activity
Research into 2-arylimino-1,3-thiazole derivatives, including those with 4-(3-methylphenyl) groups, has demonstrated moderate to high cardioprotective effects. These compounds have shown potential in delaying the development of constrictor responses in isolated rings of the thoracic rat aorta, suggesting their possible application in cardiovascular therapeutics (Drapak et al., 2019).
Anticancer Potential
Several studies have investigated the anticancer properties of thiazole derivatives, including those related to this compound. These compounds have been evaluated for their activity against various cancer cell lines, showing promising results in inhibiting the growth of certain types of cancer cells. This area of research is particularly relevant for the development of new anticancer drugs (Yakantham et al., 2019; Turov, 2020).
Propiedades
IUPAC Name |
4-(3-methylphenyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-8-3-2-4-9(5-8)10-6-12-7-11-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQQALVRFJPRTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CSC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(2,6-dimethylphenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1637506.png)




![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-ethoxy-benzamide](/img/structure/B1637517.png)
![1-(4-Fluorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6-one](/img/structure/B1637520.png)

![N-cycloheptyl-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B1637526.png)



